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molecular formula C10H14O3 B8504083 1-Cyclopropanecarbonyl-cyclopentane carboxylic acid

1-Cyclopropanecarbonyl-cyclopentane carboxylic acid

Cat. No. B8504083
M. Wt: 182.22 g/mol
InChI Key: DALBKVUMPCNZIK-UHFFFAOYSA-N
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Patent
US08329699B2

Procedure details

To a solution of 1-cyclopropanecarbonyl-cyclopentane carboxylic acid (0.36 g, 2.0 mmol) in t-BuOH (10 mL) was added triethylamine (0.33 mL, 2.4 mmol) followed by diphenylphosphoryl azide (0.47 mL, 2.2 mmol). The reaction mixture was stirred at reflux for 6 h then cooled to room temperature and poured into saturated aqueous NaHCO3. The aqueous layer was extracted with EtOAc (3×). The combined organics were dried over Na2SO4 and concentrated. The residue was purified by chromatography on 24 g SiO2 (0% to 30% EtOAc/hexanes) to afford 63 mg (13%) of (1-cyclopropanecarbonyl-cyclopentyl)-carbamic acid tert-butyl ester as a white solid.
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.47 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]([C:6]2(C(O)=O)[CH2:10][CH2:9][CH2:8][CH2:7]2)=[O:5])[CH2:3][CH2:2]1.C([N:16](CC)CC)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=O)C=CC=CC=1.[C:38]([O-:41])(O)=[O:39].[Na+].[CH3:43][C:44](O)([CH3:46])[CH3:45]>>[C:44]([O:41][C:38](=[O:39])[NH:16][C:6]1([C:4]([CH:1]2[CH2:2][CH2:3]2)=[O:5])[CH2:7][CH2:8][CH2:9][CH2:10]1)([CH3:46])([CH3:45])[CH3:43] |f:3.4|

Inputs

Step One
Name
Quantity
0.36 g
Type
reactant
Smiles
C1(CC1)C(=O)C1(CCCC1)C(=O)O
Name
Quantity
0.33 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
reactant
Smiles
CC(C)(C)O
Step Two
Name
Quantity
0.47 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 h
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on 24 g SiO2 (0% to 30% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1(CCCC1)C(=O)C1CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 63 mg
YIELD: PERCENTYIELD 13%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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